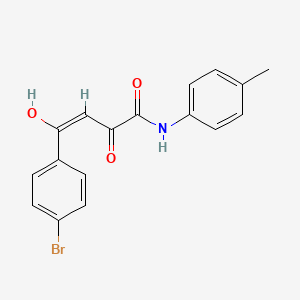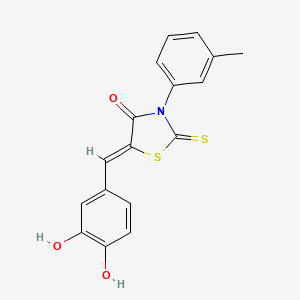![molecular formula C17H18Cl2N2O3S2 B5227865 N-[4-[2-[(3,4-dichlorophenyl)methylsulfanyl]ethylsulfamoyl]phenyl]acetamide](/img/structure/B5227865.png)
N-[4-[2-[(3,4-dichlorophenyl)methylsulfanyl]ethylsulfamoyl]phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-[2-[(3,4-dichlorophenyl)methylsulfanyl]ethylsulfamoyl]phenyl]acetamide is a complex organic compound characterized by the presence of dichlorophenyl, methylsulfanyl, ethylsulfamoyl, and phenylacetamide groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[2-[(3,4-dichlorophenyl)methylsulfanyl]ethylsulfamoyl]phenyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Formation of the dichlorophenyl intermediate: This step involves the chlorination of a phenyl ring to introduce chlorine atoms at specific positions.
Introduction of the methylsulfanyl group: This is achieved through a nucleophilic substitution reaction where a methylsulfanyl group is attached to the dichlorophenyl intermediate.
Formation of the ethylsulfamoyl group: This step involves the reaction of the intermediate with ethylsulfamoyl chloride under basic conditions.
Coupling with phenylacetamide: The final step involves coupling the intermediate with phenylacetamide to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production.
化学反応の分析
Types of Reactions
N-[4-[2-[(3,4-dichlorophenyl)methylsulfanyl]ethylsulfamoyl]phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution and sulfuric acid (H₂SO₄) for electrophilic substitution are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
科学的研究の応用
N-[4-[2-[(3,4-dichlorophenyl)methylsulfanyl]ethylsulfamoyl]phenyl]acetamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of N-[4-[2-[(3,4-dichlorophenyl)methylsulfanyl]ethylsulfamoyl]phenyl]acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
類似化合物との比較
Similar Compounds
- N-(4-{[3-(2,4-dichlorophenyl)-2-propenylidene]amino}phenyl)acetamide
- N-(5-{4-Chloro-3-[(2-hydroxyethyl)sulfamoyl]phenyl}-4-methyl-1,3-thiazol-2-yl)acetamide
Uniqueness
N-[4-[2-[(3,4-dichlorophenyl)methylsulfanyl]ethylsulfamoyl]phenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
IUPAC Name |
N-[4-[2-[(3,4-dichlorophenyl)methylsulfanyl]ethylsulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N2O3S2/c1-12(22)21-14-3-5-15(6-4-14)26(23,24)20-8-9-25-11-13-2-7-16(18)17(19)10-13/h2-7,10,20H,8-9,11H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNQGHVOOQPWFLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCSCC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[3-[1-[(1-Ethylimidazol-2-yl)methyl]pyrazol-3-yl]phenyl]-2-(1,2,4-triazol-4-yl)pyridine](/img/structure/B5227790.png)
![ETHYL 5-ACETYL-4-METHYL-2-[2-(4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE](/img/structure/B5227804.png)
![3-[4-(4-Methylphenoxy)butyl]pentane-2,4-dione](/img/structure/B5227811.png)

![N-[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-5-yl]-2-(4-nitrophenoxy)acetamide](/img/structure/B5227822.png)
![N-(2-chlorobenzyl)-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B5227830.png)
![1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-{[1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}methanamine](/img/structure/B5227836.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-5-(3-isobutyl-1,2,4-oxadiazol-5-yl)-N-methyl-2-pyridinamine](/img/structure/B5227844.png)
![1-(4-Methylpiperidin-1-yl)-3-[(3,3,5-trimethylcyclohexyl)oxy]propan-2-ol](/img/structure/B5227845.png)
![3-methoxy-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide;hydrochloride](/img/structure/B5227859.png)
![N-[5-(4-morpholinylsulfonyl)-2-(2-oxo-1-pyrrolidinyl)phenyl]benzenesulfonamide](/img/structure/B5227873.png)
![2-(2,4-difluorophenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B5227879.png)
![1-[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[3-(1H-pyrazol-1-yl)benzyl]methanamine](/img/structure/B5227902.png)
